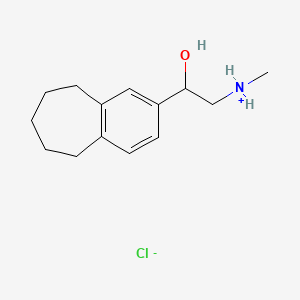
4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C15H9NO8. It is known for its unique structure, which includes both pyridine and carboxyphenyl groups. This compound is often used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable coordination complexes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid typically involves the reaction of pyridine-2,6-dicarboxylic acid with 3,5-dicarboxybenzene. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Applications De Recherche Scientifique
4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid involves its ability to form stable coordination complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to specific biological and chemical effects . The exact molecular targets and pathways depend on the specific application and the metal ions involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2,6-dicarboxylic acid: Similar in structure but lacks the carboxyphenyl group.
3,5-Dicarboxybenzene: Contains the carboxyphenyl group but lacks the pyridine ring.
Uniqueness
4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid is unique due to its combination of pyridine and carboxyphenyl groups, which allows it to form more stable and versatile coordination complexes compared to its similar compounds .
Propriétés
Formule moléculaire |
C15H9NO8 |
|---|---|
Poids moléculaire |
331.23 g/mol |
Nom IUPAC |
4-(3,5-dicarboxyphenyl)pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C15H9NO8/c17-12(18)8-1-6(2-9(3-8)13(19)20)7-4-10(14(21)22)16-11(5-7)15(23)24/h1-5H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
Clé InChI |
DVXXTUUGRWKVPB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=NC(=C2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


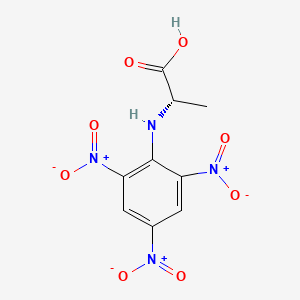
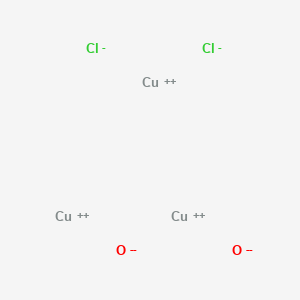

![2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13747119.png)
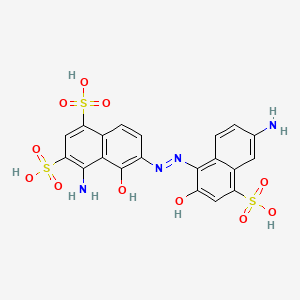
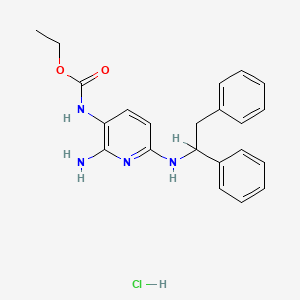

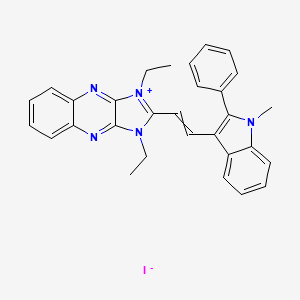
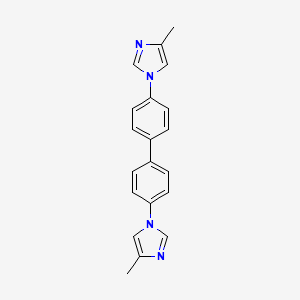
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-ylthio)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13747143.png)

